molecular formula C16H22I2N6O4S B1260603 Adreview (TN)

Adreview (TN)

Cat. No.: B1260603
M. Wt: 644.3 g/mol
InChI Key: XNACDNPGABUBFR-RQFGJZQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adreview (TN) is a radiopharmaceutical compound used primarily in diagnostic imaging. It is a synthetic guanethidine derivative that is labeled with the radioactive isotope iodine-123. This compound is particularly useful in gamma-scintigraphy for imaging adrenergically innervated tissues, such as those found in the adrenal glands, heart, and certain types of tumors like pheochromocytomas and neuroblastomas .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adreview (TN) is synthesized by introducing iodine-123 into the molecular structure of iobenguane. The process involves the use of a cyclotron to produce iodine-123, which is then incorporated into the iobenguane molecule through an isotope exchange reaction . The reaction conditions typically require a controlled environment to ensure the correct incorporation of the radioactive isotope.

Industrial Production Methods

The industrial production of iobenguane sulfate I 123 involves several steps to ensure high purity and specific activity. The compound is prepared as a sterile solution containing iobenguane sulfate, with a portion of the molecules labeled with iodine-123. The solution is then packaged in single-dose or multiple-dose containers that are adequately shielded to protect against radiation .

Chemical Reactions Analysis

Types of Reactions

Adreview (TN) primarily undergoes isotope exchange reactions. The compound is stable under physiological conditions and does not undergo significant chemical transformations in the body .

Common Reagents and Conditions

The synthesis of iobenguane sulfate I 123 involves the use of iodine-123, which is produced in a cyclotron. The reaction conditions require careful control of temperature, pH, and radiation shielding to ensure the safe and effective incorporation of the radioactive isotope .

Major Products Formed

The major product formed from the synthesis of iobenguane sulfate I 123 is the radiolabeled compound itself. There are no significant by-products, as the reaction is designed to maximize the yield of the desired radiopharmaceutical .

Scientific Research Applications

Adreview (TN) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for diagnostic imaging of adrenergically innervated tissues to detect tumors such as pheochromocytomas and neuroblastomas . It is also used to assess the sympathetic innervation of the myocardium in patients with heart failure .

In chemistry and biology, iobenguane sulfate I 123 is used as a tracer to study the function of adrenergic nerve terminals. Its ability to be taken up and stored in these nerve terminals allows researchers to visualize and quantify adrenergic activity in various tissues .

Mechanism of Action

Adreview (TN) is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. Once inside the nerve terminals, it is stored in presynaptic storage vesicles. The compound is rapidly cleared from systemic circulation and accumulates in adrenergically innervated tissues, allowing for gamma-scintigraphic imaging of these tissues and their associated organs .

Properties

Molecular Formula

C16H22I2N6O4S

Molecular Weight

644.3 g/mol

IUPAC Name

2-[(3-(123I)iodanylphenyl)methyl]guanidine;2-[(3-iodophenyl)methyl]guanidine;sulfuric acid

InChI

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i9-4;;

InChI Key

XNACDNPGABUBFR-RQFGJZQWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O

Canonical SMILES

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O

Origin of Product

United States

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